molecular formula C19H17NO3S B2808117 (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-68-4

(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2808117
CAS No.: 2097940-68-4
M. Wt: 339.41
InChI Key: TXIVWIDTOGBONB-FPYGCLRLSA-N
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Description

The compound (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide is a propenamide derivative characterized by:

  • E-configuration of the α,β-unsaturated amide moiety, influencing electronic conjugation and reactivity.
  • A thiophen-3-yl group at the β-position, contributing to aromatic stacking and hydrophobic interactions.

Properties

IUPAC Name

(E)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-17(12-20-19(22)8-3-14-9-11-24-13-14)15-4-6-16(7-5-15)18-2-1-10-23-18/h1-11,13,17,21H,12H2,(H,20,22)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIVWIDTOGBONB-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide can be achieved through a series of organic reactions. One common method involves the aldol condensation of furan-2-carbaldehyde with acetone to form the furanic enone intermediate . This intermediate can then undergo further reactions, such as hydroarylation, to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts like triflic acid or aluminum chloride to facilitate the hydroarylation process . Additionally, large-scale synthesis would require careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the double bonds in the enone structure, leading to saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the enone structure can produce a saturated amide derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s furan and thiophene rings are known for their antimicrobial properties . This makes it a potential candidate for developing new antibiotics or antifungal agents.

Medicine

The presence of both furan and thiophene rings, which are common in many pharmaceuticals, indicates that it could be used to develop new therapeutic agents with enhanced efficacy and reduced side effects .

Industry

Industrially, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism of action of (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs can be categorized based on substituent variations, heterocyclic motifs, and functional group modifications. Below is a detailed comparison:

Furan-Containing Enamide Derivatives

Example 1: (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
  • Key Differences: Replaces the hydroxyethyl group with a cyano group, enhancing electron-withdrawing effects. Substitutes the thiophen-3-yl group with a thiazol-2-yl moiety, altering π-π stacking interactions.
  • Implications: The cyano group may reduce solubility compared to the polar hydroxyethyl group in the target compound. The thiazole ring could improve metabolic stability due to reduced oxidative susceptibility compared to thiophene.
Example 2: (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide
  • Key Differences: Replaces the amide group with a thiocarbamoyl moiety, altering hydrogen-bonding capacity.
  • Implications :
    • Thioamides exhibit distinct pharmacokinetic profiles, such as increased resistance to enzymatic hydrolysis compared to amides .

Thiophene-Containing Enamide Derivatives

Example 3: (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
  • Key Differences :
    • Replaces the thiophen-3-yl group with a chloro-fluorophenyl substituent, increasing lipophilicity.
    • Lacks the hydroxyethyl group, reducing polarity.
  • Implications :
    • Chloro-fluoro substitution may enhance blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Modifications: Amide vs. Thioamide

Thioamide analogs (e.g., (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide ) demonstrate:

  • Enhanced Stability : Thioamides resist protease degradation better than amides due to weaker hydrogen-bond acceptor capacity.
  • Altered Bioactivity : Thioamides often show unique binding modes in enzyme inhibition, as seen in their role as kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Key Properties/Implications References
Target Compound Furan-2-yl, thiophen-3-yl, hydroxyethyl Not provided E-enamide, hydroxyl Potential for H-bonding, moderate lipophilicity
(E)-2-cyano-3-[5-(difluoromethylsulfanylphenyl)furan-2-yl]-N-(thiazol-2-yl)prop-2-enamide Cyano, thiazol-2-yl Not provided E-enamide, cyano High reactivity, reduced solubility
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide Chloro-fluorophenyl, methoxy 411.85 E-enamide, ether Increased lipophilicity
(2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide Dichlorophenyl, thioamide Not provided Z-enethioamide, hydroxyl Enhanced metabolic stability

Research Findings and Methodological Insights

  • NMR Analysis: Comparative NMR studies (e.g., ) highlight that substituent-induced chemical shift changes (e.g., hydroxyethyl vs. cyano) are critical for structural elucidation .
  • Synthetic Routes : Amide coupling agents like T3P® and DIPEA () are widely used for enamide synthesis, suggesting compatibility with the target compound’s preparation .
  • Lumping Strategies: Compounds with similar backbones (e.g., furan/thiophene hybrids) may be grouped for streamlined reaction modeling, as noted in .

Biological Activity

The compound (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide, often referred to in the literature as a furan and thiophene derivative, has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a furan ring, a phenyl group, and a thiophene moiety. This unique combination contributes to its biological activity. The IUPAC name is as follows:

\text{ 2E N 2 4 furan 2 yl phenyl 2 hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide}

The compound primarily acts as an agonist at the mu-opioid receptors, which are known to play a significant role in pain modulation. Upon binding to these receptors, the compound inhibits the adenylate cyclase-cAMP pathway, leading to analgesic effects. This mechanism is similar to that of other opioid derivatives, suggesting potential applications in pain management.

Antimicrobial Activity

Recent studies have indicated that furan and thiophene derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The specific antimicrobial activity of this compound remains under investigation but suggests promising potential based on structural analogs .

Tyrosinase Inhibition

Research has highlighted that certain derivatives related to this compound can inhibit tyrosinase, an enzyme critical for melanin production. For example, compounds derived from furan and thiophene structures demonstrated significant inhibition with IC50 values as low as 0.0433 µM for monophenolase activity . This suggests that this compound may also possess similar inhibitory effects.

Study on Analgesic Properties

A study conducted on various furan derivatives demonstrated that modifications in the structure could enhance analgesic effects. The findings indicated that compounds with specific substitutions at the phenyl or thiophene rings exhibited improved efficacy in pain relief models compared to standard analgesics.

Evaluation of Antioxidant Activity

Another investigation focused on the antioxidant properties of related compounds showed that certain structural modifications could significantly increase radical scavenging activity. This aligns with findings from other studies where similar derivatives were tested against oxidative stress markers .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect IC50 Values References
AnalgesicMu-opioid receptor agonismN/A
AntimicrobialInhibition of bacterial growthN/A
Tyrosinase inhibitionCompetitive inhibition0.0433 µM (monophenolase)
AntioxidantRadical scavengingN/A

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation : React furan-2-carbaldehyde with a hydroxyethyl-thiophene derivative under basic conditions (e.g., KOH/EtOH) at 60–80°C.

Amidation : Introduce acryloyl chloride in anhydrous THF under nitrogen to prevent oxidation .
Key factors:

  • Solvent polarity : DMF improves yield in polar protic environments.
  • Catalysts : Triethylamine enhances reaction efficiency .

Q. Which characterization techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Confirm E-configuration of the α,β-unsaturated amide (δ 6.8–7.5 ppm, J = 15–16 Hz for trans coupling) .
  • 13C NMR : Identify carbonyl (C=O, δ 165–170 ppm) and heterocyclic carbons .
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks .

Q. How can researchers distinguish between structural isomers during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® columns to separate enantiomers (e.g., hydroxyethyl moiety) .
  • 2D NMR (COSY, NOESY) : Detect spatial proximity of thiophene and furan substituents .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The α,β-unsaturated amide may form covalent bonds with cysteine residues .
  • Enzyme Assays : Measure IC50 values against COX-2 or MMP-9, comparing with control inhibitors .
  • SAR Studies : Modify the thiophene-3-yl group to assess impact on potency .

Q. How should researchers address contradictory data in reported synthesis yields (e.g., 40% vs. 75%)?

  • Methodological Answer :
  • Controlled Replication : Systematically vary:
  • Catalysts : Compare Pd(OAc)₂ vs. CuI in Heck coupling .
  • Solvent : Polar aprotic solvents (DMF) vs. non-polar (toluene) .
  • DoE (Design of Experiments) : Use ANOVA to identify significant variables (e.g., temperature, pH) .

Q. What computational strategies predict the compound’s stability under physiological conditions?

  • Methodological Answer :
  • DFT Calculations : Assess hydrolysis susceptibility of the amide bond (B3LYP/6-31G*) .
  • MD Simulations : Model degradation in simulated gastric fluid (pH 2.0) over 24 hours .

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